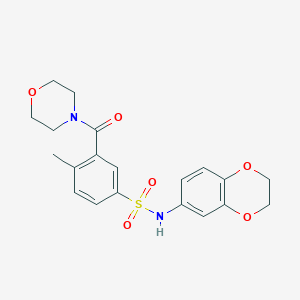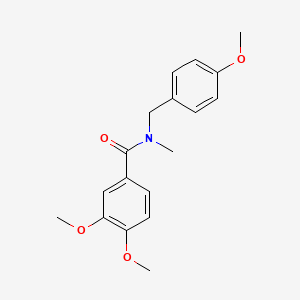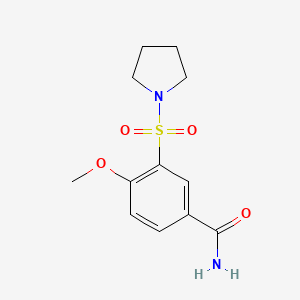![molecular formula C16H27N3 B5296716 [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine, also known as ACPA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. ACPA belongs to the class of compounds known as CB1 receptor agonists, which are known to interact with the endocannabinoid system in the human body. In
作用机制
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine acts as a CB1 receptor agonist, which means that it interacts with the CB1 receptors in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain perception, appetite, mood, and immune function. [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine binds to the CB1 receptors in the brain and spinal cord, which leads to the activation of various signaling pathways that are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have various biochemical and physiological effects in animal models. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce brain damage and improve neurological function in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.
实验室实验的优点和局限性
The advantages of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its high potency and selectivity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can lead to unwanted side effects.
未来方向
There are several future directions for the study of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. One direction is to further explore its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Another direction is to develop more potent and selective CB1 receptor agonists that can be used as therapeutic agents. Additionally, future studies should focus on the potential side effects of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine and other CB1 receptor agonists, as well as their interactions with other drugs and medications.
合成方法
The synthesis of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminocyclohexylmethanol with 1-bromopropane in the presence of potassium carbonate to form [(cis-4-aminocyclohexyl)methyl]propylamine. The second step involves the reaction of [(cis-4-aminocyclohexyl)methyl]propylamine with 3-bromopyridine in the presence of cesium carbonate to form [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. The final product is then purified using chromatography techniques.
科学研究应用
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anti-tumor effects in animal models of cancer.
属性
IUPAC Name |
4-[[methyl(1-pyridin-3-ylpropyl)amino]methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-3-16(14-5-4-10-18-11-14)19(2)12-13-6-8-15(17)9-7-13/h4-5,10-11,13,15-16H,3,6-9,12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQUENPWHRRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)CC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(cis-4-Aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)

![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)
![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B5296664.png)

![N-[2-(phenylthio)ethyl]cyclopropanecarboxamide](/img/structure/B5296675.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)
![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
